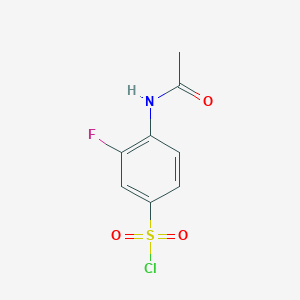

4-Acetamido-3-fluorobenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-acetamido-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO3S/c1-5(12)11-8-3-2-6(4-7(8)10)15(9,13)14/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTELCYFLRNFINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627876 | |

| Record name | 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-71-3 | |

| Record name | 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetamido-3-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route

The synthesis of 4-acetamido-3-fluorobenzene-1-sulfonyl chloride typically follows these steps:

- Starting Material : The process begins with the reaction of 2-fluoroaniline with acetic anhydride to yield 2-fluoroacetanilide.

- Chlorosulfonation : This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

Detailed Reaction Conditions

The following table summarizes various preparation methods, including reaction conditions, yields, and specific procedures:

| Method | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Method A | 2-Fluoroacetanilide + Chlorosulfonic Acid | 70°C, 4h | 75-85% | Reaction mixture cooled and poured onto ice to precipitate product. |

| Method B | Acetanilide + Chlorosulfonic Acid | 0-5°C, then heated to 35-45°C for 2h | 98.8% | High yield; hydrogen chloride gas evolves during reaction. |

| Method C | Acetanilide + Phosgene in Dichloromethane | 38-45°C for 2h | 92.5% | DMF used as a catalyst; generates HCl and CO2 during the reaction. |

| Method D | N-acyl-2-fluoro-4-sulphoaniline + Phosphoryl Chloride | Stirred at room temperature for 15h | 80% | Followed by extraction and purification via column chromatography. |

Specific Procedures

Method A: Chlorosulfonation of Acetanilide Derivatives

In a typical procedure, a round-bottom flask is charged with chlorosulfonic acid (0.13 mol) and the respective N-acetylamino derivative (0.025 mol). The mixture is stirred at low temperatures (0°C) before being heated to the desired temperature (70°C) for several hours until gas evolution ceases. After cooling, the mixture is poured onto crushed ice, and the solid product is washed and dried.

Method B: One-Pot Synthesis

This method combines chlorosulfonation and reduction in a single step to enhance efficiency:

- Fluorobenzene reacts with chlorosulfonic acid at low temperatures.

- Zinc powder is added for reduction.

- The process minimizes waste and reduces the number of steps required.

Yield Analysis

The yields obtained from different methods demonstrate variability based on conditions and reactants used:

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-3-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form 4-acetamido-3-fluorobenzene-1-sulfonamide.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

Hydrolysis Conditions: Aqueous base or acidic conditions are used for hydrolysis reactions.

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products Formed

Sulfonamide Derivatives: Formed by substitution with amines.

Sulfonate Derivatives: Formed by substitution with alcohols.

Sulfonothioate Derivatives: Formed by substitution with thiols.

Sulfonic Acid: Formed by hydrolysis.

Sulfonamide: Formed by reduction.

Scientific Research Applications

4-Acetamido-3-fluorobenzene-1-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-acetamido-3-fluorobenzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing effects of the fluorine and acetamido groups, which increase the electrophilicity of the sulfonyl chloride group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-4-acetamido-2-fluorobenzenesulfonyl chloride

- CAS : 1258651-40-9

- Molecular Formula: C₈H₆Cl₂FNO₃S

- Molecular Weight : 286.11 g/mol

- Key Differences :

- Applications : Used in specialized organic synthesis for introducing sulfonate groups in sterically hindered environments.

4-(5-Chloropentanamido)benzene-1-sulfonyl Chloride

- Structural Features : Contains a 5-chloropentanamido group instead of acetamido, introducing a longer alkyl chain .

- Impact on Properties :

- Applications : Explored in polymer chemistry and sustained-release drug delivery systems.

Comparative Data Table

Research Findings and Key Observations

Reactivity Trends: The fluorine atom in this compound enhances electrophilicity at the sulfonyl chloride group, promoting faster reactions with amines compared to non-fluorinated analogs . Chlorine substitution (as in 5-chloro-4-acetamido-2-fluorobenzenesulfonyl chloride) introduces steric hindrance, slowing reaction kinetics in nucleophilic substitutions .

Stability :

- This compound is stabilized with TBC to prevent decomposition, whereas bulkier derivatives (e.g., 5-chloro analog) may require cryogenic storage .

Synthetic Utility :

Notes and Limitations

- Most inferences derive from structural analogies and supplier specifications .

Biological Activity

4-Acetamido-3-fluorobenzene-1-sulfonyl chloride (CAS No. 349-71-3) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an acetamido group attached to a fluorinated benzene ring, along with a sulfonyl chloride functional group. This structure contributes to its reactivity and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modify proteins through the sulfonyl chloride moiety. This reactivity allows it to form covalent bonds with nucleophilic amino acid residues, such as lysine and cysteine, which can lead to inhibition of enzyme activity or modulation of receptor functions.

Target Enzymes and Pathways

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various kinases, including:

- Glycogen Synthase Kinase 3 Beta (GSK-3β)

- IκB Kinase Beta (IKK-β)

- Rho-associated protein kinase (ROCK)

These kinases are involved in critical signaling pathways related to cell growth, apoptosis, and inflammation, making them important targets for cancer therapy and anti-inflammatory treatments .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Inhibition of GSK-3β : A study demonstrated that a related compound exhibited an IC50 value of 8 nM against GSK-3β, showcasing strong potential as a therapeutic agent in cancer treatment due to its role in regulating cell proliferation and survival .

- Anti-inflammatory Activity : In BV-2 microglial cells, compounds similar to this compound significantly decreased levels of nitric oxide (NO) and interleukin-6 (IL-6), suggesting potential applications in treating neuroinflammatory conditions .

- Cytotoxicity Assessment : In vitro tests on HeLa and A549 cell lines revealed that certain derivatives displayed cytotoxic effects at varying concentrations, indicating the need for careful dosage management in therapeutic applications .

Q & A

Q. What are the critical storage conditions for 4-acetamido-3-fluorobenzene-1-sulfonyl chloride to ensure stability in laboratory settings?

Methodological Answer: Due to its sulfonyl chloride group, the compound is moisture-sensitive and prone to hydrolysis. Store it under inert gas (e.g., argon) in airtight containers at 2–8°C, as recommended for structurally similar sulfonyl chlorides like 4-acetylbenzenesulfonyl chloride . Avoid exposure to humidity by using desiccants like silica gel. Regularly monitor purity via thin-layer chromatography (TLC) in dichloromethane/hexane (7:3) to detect hydrolysis products (e.g., sulfonic acids).

Q. How can researchers confirm the identity of this compound during synthesis?

Methodological Answer: Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : The acetamido group (-NHCOCH₃) should show a singlet at ~2.1 ppm (³H) in ¹H NMR and carbonyl resonance at ~170 ppm in ¹³C NMR.

- Mass Spectrometry (MS) : Expect a molecular ion peak [M⁺] at m/z 251 (C₈H₇ClFNO₃S) with fragmentation patterns consistent with sulfonyl chloride loss (e.g., Cl⁻ at m/z 35/37). Compare with data from structurally analogous fluorinated sulfonyl chlorides .

- FT-IR : Confirm sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹) and acetamido (N-H bend at ~1550 cm⁻¹) groups.

Advanced Research Questions

Q. How can the hygroscopic nature of this compound be mitigated during sulfonylation reactions?

Methodological Answer: Design reactions under strictly anhydrous conditions:

- Use solvents like dry dichloromethane or tetrahydrofuran (THF) distilled over molecular sieves.

- Equip reaction flasks with calcium chloride drying tubes to exclude atmospheric moisture.

- Pre-activate the compound by stirring with activated 3Å molecular sieves for 1 hour prior to use.

Monitor reaction progress via in situ Raman spectroscopy to detect sulfonic acid byproducts, which indicate hydrolysis .

Q. What experimental strategies resolve contradictions in sulfonylation yields when using polar vs. nonpolar solvents?

Methodological Answer: Contradictions arise from competing hydrolysis and nucleophilic substitution. Optimize via a Design of Experiments (DoE) approach:

| Variable | Range | Impact on Yield |

|---|---|---|

| Solvent polarity (log P) | -1.3 (DMSO) to 4.5 (Toluene) | Nonpolar solvents reduce hydrolysis but slow reaction kinetics |

| Temperature | 0°C to 40°C | Higher temps accelerate reaction but increase hydrolysis risk |

| Base (e.g., Et₃N) | 1–3 equivalents | Neutralizes HCl byproduct, but excess base may degrade the sulfonyl chloride |

Use response surface modeling to identify optimal conditions (e.g., 20°C in dichloromethane with 1.5 eq Et₃N).

Q. How does the acetamido group influence regioselectivity in nucleophilic substitution reactions?

Methodological Answer: The acetamido group acts as an electron-withdrawing substituent, directing nucleophilic attack to the sulfonyl chloride moiety. For example, in reactions with amines:

- Steric effects : The bulky acetamido group at the 4-position hinders attack at the adjacent fluorine (3-position).

- Electronic effects : The fluorine atom at the 3-position further deactivates the benzene ring, enhancing sulfonyl chloride reactivity. Validate via Hammett σ constants (σₘ for -F = 0.34; σₚ for -NHCOCH₃ = 0.00), correlating with observed reaction rates .

Q. What analytical methods differentiate between mono- and disubstituted byproducts in sulfonylation reactions?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) and ¹⁹F NMR:

- HRMS : Disubstituted products (e.g., bis-sulfonamides) will have m/z values ~2× the molecular weight of the starting material.

- ¹⁹F NMR : The fluorine atom’s chemical shift (~-110 ppm for monosubstituted vs. ~-115 ppm for disubstituted) provides diagnostic differentiation.

- HPLC-MS : Employ a C18 column with acetonitrile/water (70:30) to resolve peaks, using retention time and MS/MS fragmentation for confirmation .

Data Interpretation and Optimization

Q. How to troubleshoot low yields in the synthesis of sulfonamides using this reagent?

Methodological Answer: Common issues include hydrolysis or incomplete activation of the sulfonyl chloride. Implement:

- In situ activation : Add 1 eq of thionyl chloride (SOCl₂) to regenerate the sulfonyl chloride from hydrolyzed sulfonic acid .

- Stoichiometry adjustment : Use 1.2–1.5 eq of the sulfonyl chloride to account for moisture traces.

- Kinetic monitoring : Use inline FTIR to track the disappearance of the sulfonyl chloride peak (~1370 cm⁻¹) and adjust reaction time dynamically .

Q. What computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer: Leverage density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.